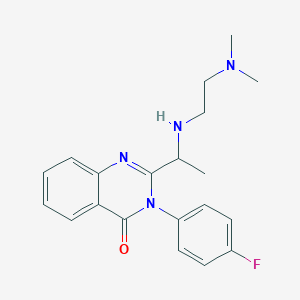![molecular formula C19H14ClN B13938288 9-chloro-8,12-dimethylbenzo[a]acridine CAS No. 63019-52-3](/img/structure/B13938288.png)
9-chloro-8,12-dimethylbenzo[a]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-8,12-dimethylbenzo[a]acridine: is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to the acridine core. This structural configuration imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-8,12-dimethylbenzo[a]acridine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of diphenylamine with chloroform in the presence of a catalyst such as aluminum chloride. This reaction forms the acridine core.
Chlorination: The acridine core is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
9-Chloro-8,12-dimethylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
9-Chloro-8,12-dimethylbenzo[a]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with DNA and proteins, making it useful in biochemical research.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties. Acridine derivatives are known to intercalate into DNA, disrupting cellular processes and exhibiting therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its photophysical properties.
作用機序
The mechanism of action of 9-chloro-8,12-dimethylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects. The molecular targets include topoisomerases and other DNA-binding proteins, which play crucial roles in cell division and proliferation.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 9-chloro-8,12-dimethylbenzo[a]acridine, known for its wide range of applications.
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and for its DNA-binding properties.
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups, which impart specific chemical and physical properties. These modifications enhance its ability to interact with biological molecules and improve its stability and solubility compared to other acridine derivatives.
特性
CAS番号 |
63019-52-3 |
|---|---|
分子式 |
C19H14ClN |
分子量 |
291.8 g/mol |
IUPAC名 |
9-chloro-8,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-14-8-9-16(20)12(2)19(14)21-17-10-7-13-5-3-4-6-15(13)18(11)17/h3-10H,1-2H3 |
InChIキー |
WQUHSHLLALRSOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=C(C2=NC3=C1C4=CC=CC=C4C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



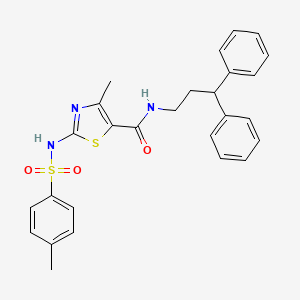
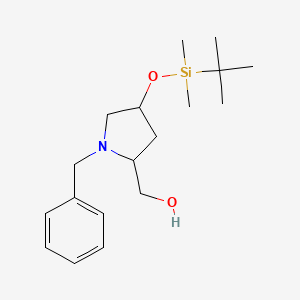
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
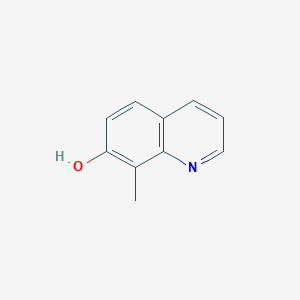
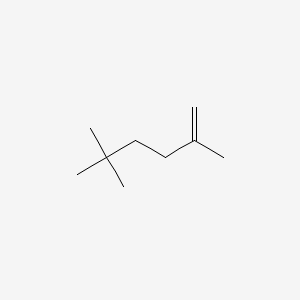
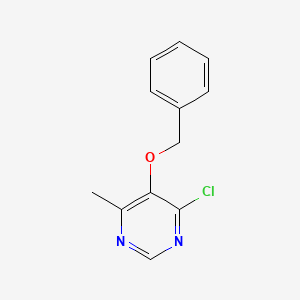
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
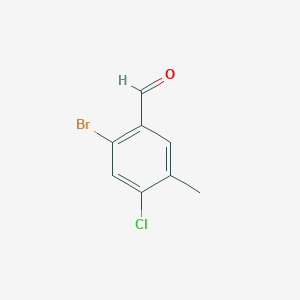
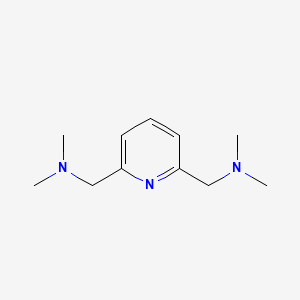

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
